molecular formula C26H23ClN2O3S B4536145 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE

Cat. No.: B4536145
M. Wt: 479.0 g/mol
InChI Key: IABWZIIXQSXQHA-UHFFFAOYSA-N
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Description

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Chlorination: Introduction of the chlorine atom at the 6-position of the quinoline ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amidation: Finally, the acetylation of the amine group with 4-methoxyphenethylamine completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways essential for cancer cell survival and proliferation. The sulfanyl group plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
  • 2-[(6-FLUORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE

Uniqueness

The unique feature of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE lies in its chlorine atom at the 6-position of the quinoline ring. This chlorine atom can significantly influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from its bromine or fluorine analogs.

Properties

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c1-32-20-10-7-17(8-11-20)13-14-28-23(30)16-33-25-24(18-5-3-2-4-6-18)21-15-19(27)9-12-22(21)29-26(25)31/h2-12,15H,13-14,16H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABWZIIXQSXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-(4-METHOXYPHENETHYL)ACETAMIDE

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